Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the Vilsmeier-Haack reaction to introduce the formyl group into the indole ring, followed by condensation with piperidine and subsequent protection of the carboxyl group with tert-butyl ester. The reaction conditions often include the use of reagents such as methanesulfonic acid, sodium borohydride, and tert-butyl(dimethyl)silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, alcohols, and quinones, each with potential biological activities .
Scientific Research Applications
Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity. The chloro group and piperidine ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin
Uniqueness
Tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and development .
Properties
IUPAC Name |
tert-butyl 4-(7-chloro-2-oxo-1H-indol-3-ylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-18(2,3)24-17(23)21-9-7-11(8-10-21)14-12-5-4-6-13(19)15(12)20-16(14)22/h4-6H,7-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTHYOZKQIMUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C2C3=C(C(=CC=C3)Cl)NC2=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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